molecular formula C9H5BrClNO B11855939 3-Bromo-8-chloroquinolin-4(1H)-one

3-Bromo-8-chloroquinolin-4(1H)-one

Cat. No.: B11855939
M. Wt: 258.50 g/mol
InChI Key: UTCUQEJZAKDLJW-UHFFFAOYSA-N
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Description

3-Bromo-8-chloroquinolin-4(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of bromine and chlorine substituents at the 3rd and 8th positions, respectively, on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloroquinolin-4(1H)-one typically involves the bromination and chlorination of quinoline derivatives. One common method includes the following steps:

    Starting Material: Quinoline or its derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloroquinolin-4(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Electrophilic Substitution: Sulfuric acid (H2SO4), nitric acid (HNO3).

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce more complex quinoline-based structures.

Scientific Research Applications

3-Bromo-8-chloroquinolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

    Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials with unique properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloroquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoquinolin-4(1H)-one: Lacks the chlorine substituent at the 8th position.

    8-Chloroquinolin-4(1H)-one: Lacks the bromine substituent at the 3rd position.

    3,8-Dichloroquinolin-4(1H)-one: Contains chlorine substituents at both the 3rd and 8th positions.

Uniqueness

3-Bromo-8-chloroquinolin-4(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern provides a distinct advantage in fine-tuning the compound’s properties for specific applications.

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

3-bromo-8-chloro-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrClNO/c10-6-4-12-8-5(9(6)13)2-1-3-7(8)11/h1-4H,(H,12,13)

InChI Key

UTCUQEJZAKDLJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)Br

Origin of Product

United States

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